(1-トシル-1H-インドール-4-イル)メタンアミン

概要

説明

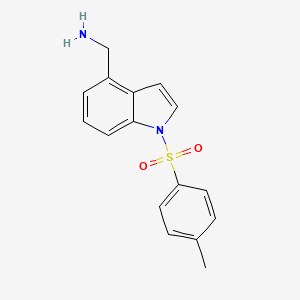

(1-Tosyl-1H-indol-4-YL)methanamine is a chemical compound with the molecular formula C16H16N2O2S. It is characterized by the presence of an indole ring substituted with a tosyl group and a methanamine group.

科学的研究の応用

(1-Tosyl-1H-indol-4-YL)methanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

Indole derivatives in general have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives in general have been shown to have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .

Action Environment

Environmental factors can influence the action of indole derivatives in general .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tosyl-1H-indol-4-YL)methanamine typically involves the tosylation of indole derivatives. One common method includes the reaction of indole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The resulting tosylated indole is then subjected to further reactions to introduce the methanamine group.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

化学反応の分析

Types of Reactions

(1-Tosyl-1H-indol-4-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole ketones, while reduction can produce indole alcohols .

類似化合物との比較

Similar Compounds

Indole: The parent compound of (1-Tosyl-1H-indol-4-YL)methanamine, known for its aromatic properties and biological activities.

Tosylated Indoles: Compounds similar to (1-Tosyl-1H-indol-4-YL)methanamine but with different substituents on the indole ring.

Methanamine Derivatives: Compounds containing the methanamine group attached to various aromatic systems

Uniqueness

(1-Tosyl-1H-indol-4-YL)methanamine is unique due to the combination of the tosyl group and methanamine group on the indole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

生物活性

(1-Tosyl-1H-indol-4-yl)methanamine, with the CAS number 1145678-74-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes current findings regarding its biological activity, including experimental data and case studies.

Chemical Profile

- Molecular Formula : C16H16N2O2S

- Molecular Weight : 300.38 g/mol

- Structure : The compound features an indole ring system which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that (1-tosyl-1H-indol-4-yl)methanamine exhibits significant antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains, including:

- Bacillus pumilis

- Bacillus subtilis

- Escherichia coli

- Proteus vulgaris

- Aspergillus niger

In vitro testing using methods such as the cup plate method on Mueller–Hinton agar has shown promising results, with some derivatives of the compound demonstrating activity comparable to standard antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The compound's derivatives have also been explored for their anti-inflammatory and analgesic properties. In experimental models, these derivatives have been shown to reduce inflammation and pain effectively. The presence of the tosyl group may enhance interactions with biological targets involved in inflammatory pathways .

Anticancer Activity

Emerging studies suggest that (1-tosyl-1H-indol-4-yl)methanamine may possess anticancer properties. For instance, structure-activity relationship (SAR) studies indicate that indole derivatives can inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines, showing varying degrees of inhibitory effects .

The exact mechanism by which (1-tosyl-1H-indol-4-yl)methanamine exerts its biological effects is still under investigation. Preliminary docking studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, potentially modulating cellular signaling mechanisms .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of (1-tosyl-1H-indol-4-yl)methanamine derivatives, researchers found that certain modifications to the structure led to enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a potential for developing new therapeutic agents .

Case Study 2: Anti-inflammatory Potential

Another study investigated the anti-inflammatory effects of the compound in a rodent model of arthritis. Results showed a marked reduction in inflammatory markers and pain scores in treated groups compared to controls. This suggests that (1-tosyl-1H-indol-4-yl)methanamine could be a candidate for further development as an anti-inflammatory drug .

特性

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRFJDRMDHBZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。